molecular formula C13H13NO2 B12600183 6-(2-Methoxyphenyl)-3-pyridinemethanol

6-(2-Methoxyphenyl)-3-pyridinemethanol

Cat. No.: B12600183
M. Wt: 215.25 g/mol
InChI Key: CCRKHGQWAQQTEP-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives It features a methoxyphenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3-pyridinemethanol typically involves the reaction of 2-methoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as cesium carbonate. The reaction is carried out in an ethanol solvent at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methoxyphenyl)-3-pyridinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-3-pyridinemethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group with a pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[6-(2-methoxyphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-8,15H,9H2,1H3

InChI Key

CCRKHGQWAQQTEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)CO

Origin of Product

United States

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